

# Structure of 1,2,3,4,5-Pentamethylcyclopentadiene

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## Compound of Interest

Compound Name: 1,2,3,4,5-Pentamethylcyclopentadiene

Cat. No.: B1201788

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An In-depth Technical Guide to **1,2,3,4,5-Pentamethylcyclopentadiene**

## Introduction

**1,2,3,4,5-Pentamethylcyclopentadiene**, commonly abbreviated as CpH, is a cyclic diene with the chemical formula  $C_5(CH_3)_5H$ .<sup>[1]</sup> It is a colorless liquid that serves as a crucial precursor to the pentamethylcyclopentadienyl ligand (Cp), denoted as  $C_5(CH_3)_5^-$ .<sup>[1]</sup> Unlike its less substituted parent compound, cyclopentadiene, CpH does not readily dimerize.<sup>[1]</sup> The Cp ligand is of paramount importance in organometallic chemistry due to the enhanced stability and solubility it imparts to metal complexes compared to the unsubstituted cyclopentadienyl (Cp) ligand. These characteristics make Cp\*-metal complexes valuable catalysts and reagents in various chemical transformations, including applications in materials science and drug development.

This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **1,2,3,4,5-pentamethylcyclopentadiene**, with a focus on data and methodologies relevant to researchers in chemistry and drug discovery.

## Molecular Structure and Properties

The structure of Cp\*H features a five-membered carbon ring with five methyl groups and one hydrogen atom attached to the  $sp^3$ -hybridized carbon. Its properties have been well-characterized by various analytical techniques.

## General and Physical Properties

Key physical and chemical identifiers for **1,2,3,4,5-pentamethylcyclopentadiene** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>16</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molar Mass	136.23 g·mol <sup>-1</sup>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Colorless to yellow liquid	<a href="#">[1]</a> <a href="#">[6]</a>
Density	0.87 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	55-60 °C at 13 mmHg (1.7 kPa)	<a href="#">[1]</a> <a href="#">[7]</a>
Refractive Index (n <sup>20</sup> /D)	1.4720 to 1.4760	<a href="#">[6]</a> <a href="#">[8]</a>
CAS Number	4045-44-7	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Sparingly soluble in water; miscible with methanol, dichloromethane, ethyl acetate, ether.	<a href="#">[1]</a> <a href="#">[8]</a>

## Crystallographic Data

The crystal structure of **1,2,3,4,5-pentamethylcyclopentadiene** was determined relatively recently, providing precise data on its solid-state conformation.

Parameter	Value	Reference
Crystal System	Orthorhombic	[9]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[9]
a	4.4804(6) Å	[9]
b	11.7784(12) Å	[9]
c	16.761(2) Å	[9]
V	884.5(2) Å <sup>3</sup>	[9]
Z	4	[9]
Temperature	120 K	[9]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of Cp\*H. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Technique	Data	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 2.45 (1H, q, J=6.5 Hz, CHCH <sub>3</sub> ), 1.80 (12H, br s, CH <sub>3</sub> C=), 1.00 (3H, d, J=7.6 Hz, CH <sub>3</sub> CH)	[7]
<sup>13</sup> C NMR (benzene-d <sub>6</sub> )	Chemical shifts available in databases.	[8][10]
IR (neat)	ν (cm <sup>-1</sup> ): 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370	[7]
UV/Vis (CH <sub>2</sub> Cl <sub>2</sub> )	λ <sub>max</sub> : 250 nm	[8]

## Experimental Protocols

Several synthetic routes to **1,2,3,4,5-pentamethylcyclopentadiene** have been developed. Below are detailed protocols for two common laboratory-scale preparations.

## Protocol 1: Synthesis via Dehydration of 3,4,5-Trimethyl-2,5-heptadien-4-ol

This procedure is adapted from Organic Syntheses and involves the reaction of 2-butenyllithium with ethyl acetate followed by acid-catalyzed cyclization and dehydration.<sup>[7][11]</sup>

### Step A: Synthesis of 3,4,5-Trimethyl-2,5-heptadien-4-ol

- **Preparation:** In a 2-L three-necked, round-bottomed flask equipped with a reflux condenser and an addition funnel, stir 21 g (3.0 mol) of lithium wire (cut into ~1-cm pieces and washed with hexane) in 100 mL of diethyl ether under an argon atmosphere.
- **Initiation:** Purify 2-bromo-2-butene (cis/trans mixture) by passing it through a column of basic alumina. Add a small amount (~2-3 mL) of the purified 2-bromo-2-butene (total 200 g, 1.48 mol) to the lithium suspension to initiate the reaction, evidenced by warming and bubble formation. Caution: Add the initial aliquot carefully and wait for the reaction to start to avoid a violent, uncontrolled reaction.<sup>[7]</sup>
- **Grignard Formation:** Once initiated, dilute the mixture with an additional 900 mL of diethyl ether. Add the remaining 2-bromo-2-butene at a rate that maintains a gentle reflux.
- **Reaction with Ester:** After the addition is complete, continue stirring for 1 hour. Then, add a solution of ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether dropwise. The mixture will turn from yellow-orange to milky-yellow.
- **Workup:** Pour the reaction mixture into 2 L of saturated aqueous ammonium chloride. Separate the ethereal layer. Adjust the aqueous layer to approximately pH 9 with hydrochloric acid and extract three times with diethyl ether.
- **Isolation:** Combine all ethereal layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to a volume of 100–200 mL. This concentrate contains the crude alcohol and is used directly in the next step.

### Step B: Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene

- **Cyclization/Dehydration:** In a 1-L three-necked, round-bottomed flask, stir a mixture of 13 g (0.068 mol) of p-toluenesulfonic acid monohydrate in 300 mL of diethyl ether under argon.
- **Addition:** Add the crude alcohol concentrate from Step A as quickly as possible while maintaining a gentle reflux. A water layer will separate as the reaction proceeds.
- **Workup:** Stir the mixture for 1 hour after the addition is complete. Wash the mixture with saturated aqueous sodium bicarbonate until the washings are basic.
- **Extraction:** Separate the ethereal layer and extract the combined aqueous layers three times with diethyl ether.
- **Purification:** Combine the ethereal layers and dry over sodium sulfate. Remove the diethyl ether by rotary evaporation. Distill the crude product under reduced pressure (boiling point 55–60 °C at 13 mm Hg) to yield 73–75 g (73–75%) of pure **1,2,3,4,5-pentamethylcyclopentadiene**.<sup>[7]</sup>

## Protocol 2: Synthesis from 2,3,4,5-Tetramethyl-2-cyclopentenone

This method involves the 1,2-addition of a methyl group to a tetramethylcyclopentenone precursor.<sup>[12]</sup>

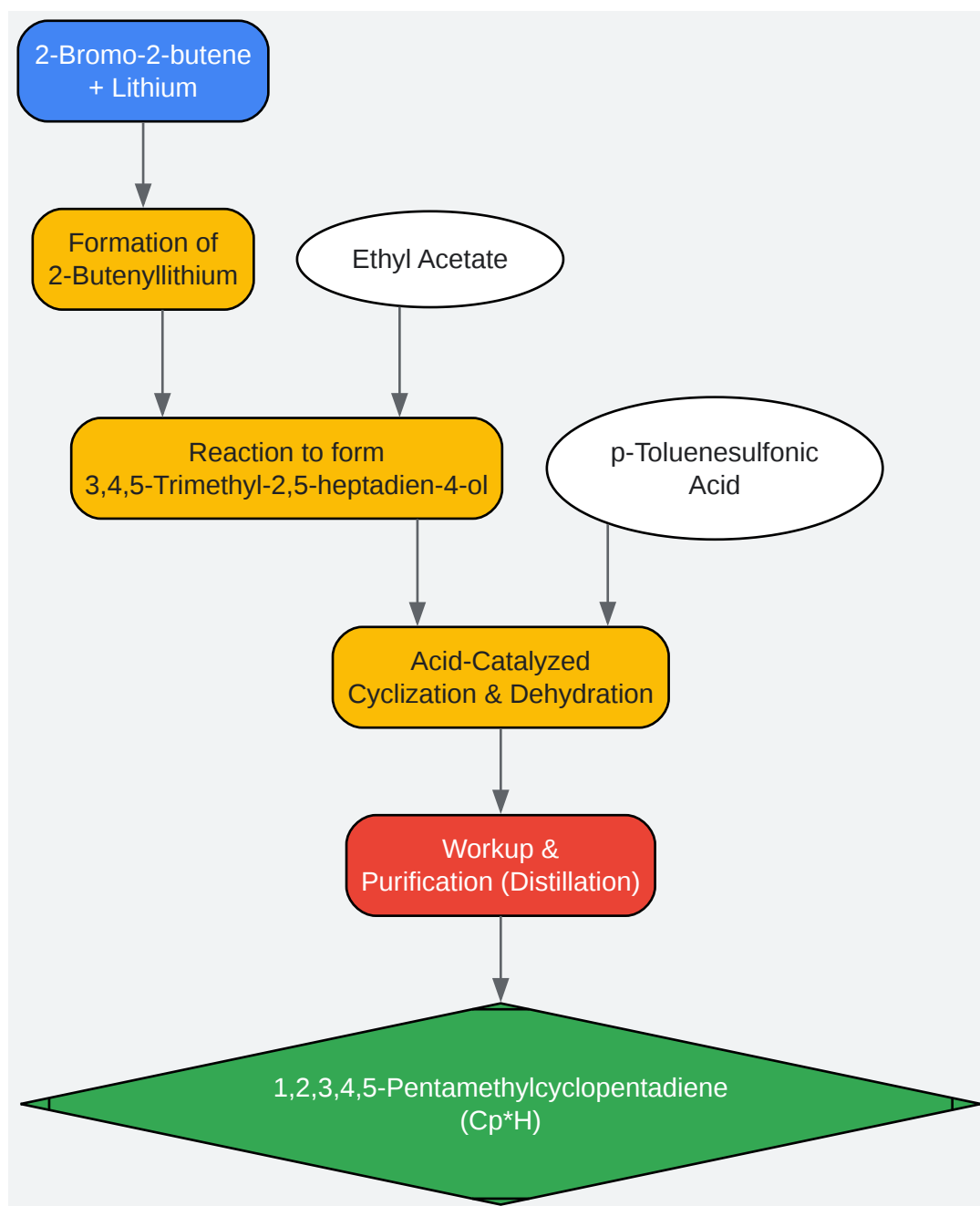
- **Preparation:** To a solution of methylmagnesium chloride (1.2 equivalents) in tetrahydrofuran (THF), add a solution of 2,3,4,5-tetramethyl-2-cyclopentenone (1 equivalent) in THF (to make a 1.6 M solution) at 0 °C under an inert atmosphere.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 3 hours.
- **Quenching and Dehydration:** Add 10% aqueous acetic acid to the reaction mixture. Extract the organic phase with diethyl ether. Add 20% aqueous HCl to the organic phase and stir for 30 minutes to effect dehydration.
- **Neutralization and Workup:** Neutralize the organic phase with 5% aqueous sodium bicarbonate. Wash with water, dry the organic layer, and evaporate the solvent.

- Purification: Purify the crude product by distillation to obtain **1,2,3,4,5-pentamethylcyclopentadiene** in high yield (>80%).<sup>[12]</sup>

## Visualizations: Structure and Synthesis

Diagrams created using Graphviz provide clear visual representations of the molecule and associated processes.

Caption: 2D structure of **1,2,3,4,5-Pentamethylcyclopentadiene** (Cp\*H).



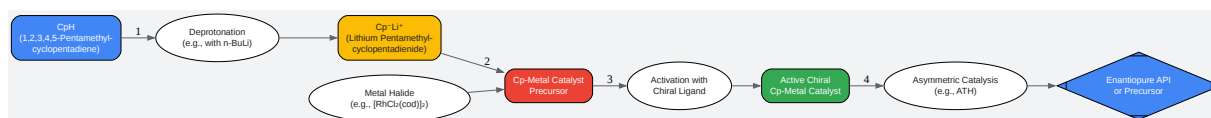
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Caption: Workflow for the synthesis of Cp\*H from 2-bromo-2-butene.

## Applications in Drug Development

While CpH itself is not a therapeutic agent, its corresponding Cp ligand is instrumental in forming stable, active, and often chiral organometallic catalysts. These catalysts are employed in synthetic methodologies that are highly relevant to drug discovery and development, particularly in asymmetric synthesis.

Cp-metal complexes, such as those of rhodium, iridium, and ruthenium, are well-known catalysts for asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) reactions.<sup>[13]</sup> These reactions are critical for producing enantiomerically pure compounds, a common requirement for modern pharmaceuticals where only one enantiomer provides the desired therapeutic effect while the other may be inactive or harmful. The bulky, electron-donating nature of the Cp ligand enhances catalyst stability and modulates its stereoselectivity, enabling the synthesis of complex chiral molecules that are precursors to active pharmaceutical ingredients (APIs).

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Caption: Role of Cp\*H as a precursor to catalysts in drug synthesis.

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